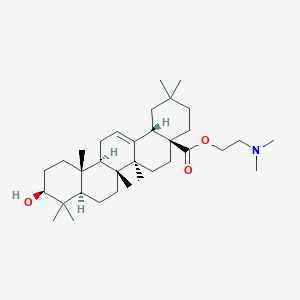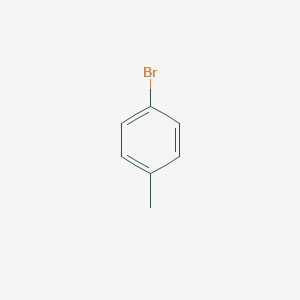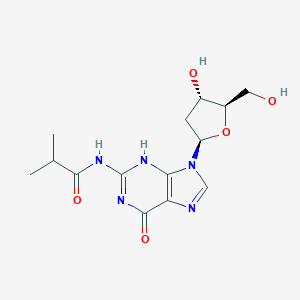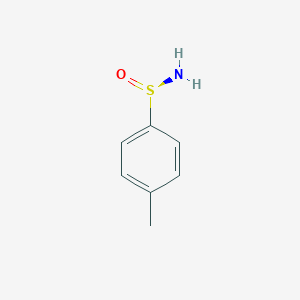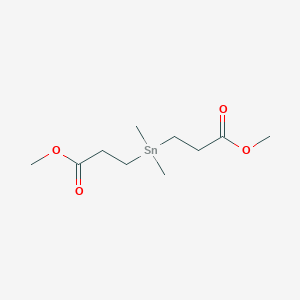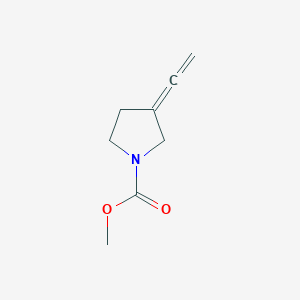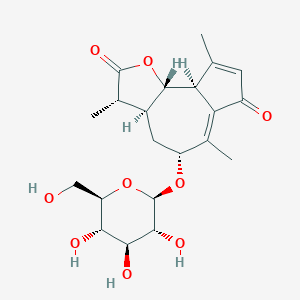
Lactuside C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lactuside C is a natural compound that is extracted from the seeds of the Lactuca sativa plant. It has been found to have a wide range of potential applications in scientific research due to its unique chemical properties. In
Applications De Recherche Scientifique
Chemical Composition and Isolation
Lactuside C is a guaiane-type sesquiterpene glycoside isolated from Lactuca sativa L. (Compositae). Its structure was determined based on chemical and spectral data. Lactuside C was identified alongside other glycosides such as lactuside A and macrocliniside A (Ishihara, Miyase, & Ueno, 1987).
Neuroprotective Effects
Several studies have explored the neuroprotective effects of lactuside B, a related compound, on cerebral ischemia injury. For instance, one study found that lactuside B protected against cerebral edema and nerve cell damage by decreasing the expression of AQP4 and TRPM7 mRNAs in the cerebral cortex of rats (Zhan et al., 2014). Another study demonstrated that lactuside B reduced brain infarct volume and modified the expression of bcl-2 and bax mRNA, suggesting a mechanism of resistance against cerebral ischemia (Li et al., 2011).
Antidepressant Mechanisms
The antidepressant mechanisms of lactuside B have been studied, with findings indicating that its effects are primarily associated with the Ras signaling pathway. Molecular docking and animal experiments supported the involvement of the cAMP and PI3K-Akt signaling pathways in its antidepressant action (Niu et al., 2022).
Anti-Inflammatory and Antimicrobial Properties
Other sesquiterpene lactones, similar to lactuside C, have been shown to possess anti-inflammatory and antimicrobial properties. For example, dehydrocostus lactone exhibited antimycobacterial activities against Mycobacterium tuberculosis and Mycobacterium avium (Cantrell et al., 1998).
Impact on Metabolic Processes
Probiotics containing lactulose-based substances like "Lactusil" have been studied for their impact on metabolic processes in animal models, demonstrating improvements in biochemical and morphological indicators (Mosolov et al., 2021).
Propriétés
Numéro CAS |
112408-66-9 |
|---|---|
Nom du produit |
Lactuside C |
Formule moléculaire |
C21H28O9 |
Poids moléculaire |
424.4 g/mol |
Nom IUPAC |
(3S,3aS,5R,9aS,9bS)-3,6,9-trimethyl-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione |
InChI |
InChI=1S/C21H28O9/c1-7-4-11(23)15-9(3)12(5-10-8(2)20(27)30-19(10)14(7)15)28-21-18(26)17(25)16(24)13(6-22)29-21/h4,8,10,12-14,16-19,21-22,24-26H,5-6H2,1-3H3/t8-,10-,12+,13+,14-,16+,17-,18+,19-,21+/m0/s1 |
Clé InChI |
ZUNQUEPUGDYLCG-NHDJOBCSSA-N |
SMILES isomérique |
C[C@H]1[C@@H]2C[C@H](C(=C3[C@@H]([C@H]2OC1=O)C(=CC3=O)C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
SMILES |
CC1C2CC(C(=C3C(C2OC1=O)C(=CC3=O)C)C)OC4C(C(C(C(O4)CO)O)O)O |
SMILES canonique |
CC1C2CC(C(=C3C(C2OC1=O)C(=CC3=O)C)C)OC4C(C(C(C(O4)CO)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



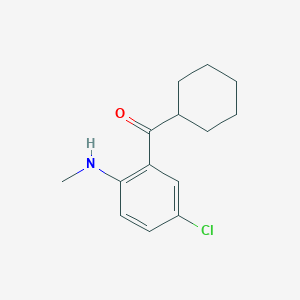

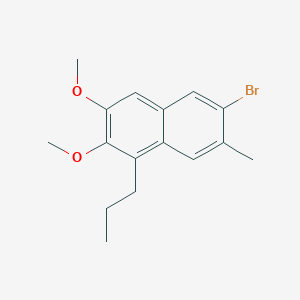

![5-(4-Chloro-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B48996.png)
![2,3,4,5-Tetrabromo-6-[(4-hydroxyphenyl)-(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid](/img/structure/B49000.png)
![Cyclopenta[b]pyrrole, 1-acetyl-1,4,5,6-tetrahydro-3-methyl-(9CI)](/img/structure/B49001.png)
![1-[2-(4-Methoxyphenyl)ethyl]pyridin-1-ium](/img/structure/B49002.png)
